3'-Bromo-6'-chloro-2'-methoxyacetophenone
Description
Contextual Relevance within Halogenated and Methoxy-Substituted Acetophenone Chemistry
Halogenated and methoxy-substituted acetophenones are a well-established class of compounds in organic chemistry, valued for their utility in constructing pharmaceuticals, agrochemicals, and other functional materials. bldpharm.com The halogen atoms serve as reactive handles for a multitude of transformations, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitutions, and the formation of organometallic reagents. The position of the halogens on the aromatic ring significantly influences the regioselectivity of these reactions. orgsyn.org
Strategic Importance as a Versatile Synthetic Intermediate
The strategic importance of 3'-Bromo-6'-chloro-2'-methoxyacetophenone lies in its potential as a multifunctional building block. The acetyl group can undergo a wide range of reactions, such as aldol (B89426) condensations, reductions to alcohols, or conversions to various heterocyclic systems. The bromine and chlorine atoms provide orthogonal sites for sequential functionalization. For instance, the greater reactivity of the bromo substituent in certain cross-coupling reactions allows for selective elaboration at the 3'-position, leaving the chloro group at the 6'-position available for subsequent transformations.
This differential reactivity is a key advantage in diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally diverse molecules. chemicalbook.com While specific, widely published applications of this compound are not abundant in readily accessible literature, the structural motifs present in related compounds suggest its utility in the synthesis of complex quinoline (B57606) derivatives and other heterocyclic systems of medicinal interest. google.com For example, related bromo-chloro-methoxy substituted aromatic compounds are known intermediates in the synthesis of novel therapeutic agents.
Overview of Current Research Landscape and Gaps
The current research landscape for this compound appears to be primarily centered within chemical supplier catalogs and patents, indicating its role as a specialized, commercially available building block rather than a subject of broad academic investigation. bldpharm.comsynquestlabs.comapolloscientific.co.uk Its CAS number is 1823505-17-4. synquestlabs.com
A significant gap exists in the peer-reviewed scientific literature regarding the detailed synthesis, reaction scope, and specific applications of this particular compound. While general methods for the synthesis of halogenated and methoxylated acetophenones are well-documented, a dedicated study on the optimized synthesis and reactivity of this compound is not readily found. orgsyn.orgprepchem.comgoogle.com Further research into the selective transformations of its functional groups could unveil novel synthetic pathways to complex target molecules and solidify its position as a valuable tool in advanced organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1823505-17-4 synquestlabs.com |
| Molecular Formula | C₉H₈BrClO₂ synquestlabs.com |
| Molecular Weight | 263.52 g/mol synquestlabs.com |
| MDL Number | MFCD28154793 synquestlabs.com |
Table 2: Related Halogenated and Methoxy-Substituted Acetophenones
| Compound Name | CAS Number | Key Features/Applications |
| 3'-Bromo-2'-chloro-6'-methoxyacetophenone | 1934638-28-4 | Isomeric compound, potential synthetic intermediate. synquestlabs.com |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | 59443-15-1 | Precursor for further functionalization; synthesis from 2-bromo-4-chlorophenyl acetate. chemicalbook.com |
| 2-Chloro-3'-bromoacetophenone | 103755540-A (Patent) | Synthesized from m-aminoacetophenone via diazotization and Sandmeyer reactions. google.com |
| 2-Bromo-3'-methoxyacetophenone | 5000-65-7 | Used as an alkylating agent to stabilize drug metabolites in plasma for analysis. sigmaaldrich.com |
| 6-Bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | 102850269-A (Patent) | An important intermediate in the synthesis of the antituberculosis drug TMC-207, highlighting the utility of this substitution pattern. google.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)8-7(11)4-3-6(10)9(8)13-2/h3-4H,1-2H3 |
InChI Key |
XTTVCBFNIHEDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)Br)Cl |
Origin of Product |
United States |
In Depth Mechanistic Investigations of Reactions Involving 3 Bromo 6 Chloro 2 Methoxyacetophenone
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies are foundational to understanding the feasibility and rate of chemical reactions. While specific experimental data for reactions involving 3'-Bromo-6'-chloro-2'-methoxyacetophenone is not extensively documented in publicly available literature, we can infer the expected kinetic and thermodynamic profiles based on the behavior of analogous substituted acetophenones.
Reactions involving the acetyl group, such as enolate formation, aldol (B89426) condensations, or haloform reactions, are common for acetophenones. The rates of these reactions are significantly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of two electron-withdrawing halogens (bromo and chloro) and one electron-donating methoxy group creates a complex electronic environment. The halogens are expected to increase the acidity of the α-protons of the acetyl group through their inductive effect, thereby facilitating enolate formation and potentially increasing the rate of reactions proceeding through this intermediate. Conversely, the methoxy group, being electron-donating through resonance, may partially counteract this effect.
Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, and products. For instance, in a condensation reaction, the equilibrium position would be determined by the change in Gibbs free energy (ΔG). The steric hindrance imposed by the ortho-methoxy group and the adjacent chloro substituent could influence the thermodynamics by destabilizing certain conformations of intermediates or products.
Table 1: Predicted Influence of Substituents on Reaction Parameters
| Substituent | Position | Electronic Effect | Predicted Impact on α-Proton Acidity | Predicted Impact on Reaction Rate (Enolate Formation) |
| 3'-Bromo | meta | Inductive (withdrawing) | Increase | Increase |
| 6'-Chloro | ortho | Inductive (withdrawing) | Increase | Increase |
| 2'-Methoxy | ortho | Resonance (donating), Inductive (withdrawing) | Decrease (Resonance) / Increase (Inductive) | Net effect is complex |
Computational and Experimental Transition State Characterization
The transition state is the highest energy point along a reaction coordinate and is a critical species for determining the rate and mechanism of a reaction. Its fleeting nature makes direct experimental observation challenging, thus computational chemistry plays a pivotal role in its characterization. mit.edufiveable.me
For reactions involving this compound, Density Functional Theory (DFT) and other high-level computational methods can be employed to model the geometry and energy of transition states. fiveable.me For example, in a nucleophilic addition to the carbonyl group, computational models can predict the structure of the transition state, including bond lengths and angles, as the nucleophile approaches the carbonyl carbon. These models can also calculate the activation energy (ΔG‡), which is directly related to the reaction rate. fiveable.me
Experimentally, kinetic isotope effect (KIE) studies can provide indirect evidence about the transition state structure. By replacing a hydrogen atom at a specific position with deuterium, changes in the reaction rate can be measured. For instance, a significant primary KIE would be expected for the deprotonation of the α-carbon if this is the rate-determining step, indicating that the C-H bond is being broken in the transition state.
Elucidation of Reaction Intermediates and Their Stability
In reactions of this compound, several types of intermediates can be postulated. For instance, in base-catalyzed reactions, the formation of an enolate intermediate is highly probable. The stability of this enolate would be influenced by the substituents on the aromatic ring. The electron-withdrawing bromo and chloro groups would help to delocalize the negative charge, thereby stabilizing the enolate.
In the synthesis of heterocyclic compounds, which is a common application for substituted acetophenones, various cyclic intermediates can be formed. researchgate.net For example, in the synthesis of chalcones via condensation with an aldehyde, an aldol addition intermediate is initially formed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can sometimes be used to detect and characterize these transient species, especially at low temperatures where their lifetimes are extended.
Influence of Catalyst Structure and Solvent Effects on Reaction Outcomes
The choice of catalyst and solvent can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. nih.gov For reactions involving this compound, these factors would be critical for achieving desired outcomes.
Catalyst Structure: In metal-catalyzed cross-coupling reactions, where the bromo or chloro substituents could participate, the structure of the catalyst's ligands would be paramount. Bulky ligands might favor certain reaction pathways over others due to steric hindrance. For acid- or base-catalyzed reactions, the strength and concentration of the catalyst would directly affect the rate of proton transfer steps.
Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence reaction rates and equilibria by stabilizing or destabilizing charged species like intermediates and transition states. For example, a polar protic solvent would be effective at solvating and stabilizing ionic intermediates, potentially accelerating reactions that proceed through such species. Conversely, a polar aprotic solvent might be preferred for reactions involving strong bases that would otherwise be quenched by a protic solvent.
Table 2: Hypothetical Solvent Effects on a Reaction Involving a Charged Intermediate
| Solvent Type | Example | Predicted Effect on Rate | Rationale |
| Polar Protic | Ethanol, Water | Increase | Stabilization of charged transition state and intermediates through hydrogen bonding. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Moderate Increase | Stabilization of charged species through dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane | Decrease | Poor solvation of charged species, leading to higher activation energy. |
This table presents a generalized prediction of solvent effects based on common organic reaction principles.
Stereochemical Course of Reactions
Stereochemistry is a critical aspect of chemical reactions, particularly when new chiral centers are formed. ochemtutor.comlumenlearning.com While this compound itself is achiral, reactions at the carbonyl group or the α-carbon can potentially generate a new stereocenter.
For instance, the reduction of the carbonyl group to a secondary alcohol using a hydride reagent like sodium borohydride would result in a racemic mixture of the corresponding alcohol, as the hydride can attack the planar carbonyl from either face with equal probability. libretexts.org
However, if a chiral reducing agent is used, or if the reaction is carried out in the presence of a chiral catalyst, an enantiomerically enriched or even enantiomerically pure product could be obtained. The stereochemical outcome would be dictated by the steric and electronic interactions between the substrate and the chiral reagent or catalyst in the transition state. Understanding these interactions is crucial for asymmetric synthesis. Similarly, in aldol reactions, the formation of new stereocenters can lead to diastereomeric products, and the ratio of these diastereomers can often be controlled by the reaction conditions. lumenlearning.com
Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 3'-Bromo-6'-chloro-2'-methoxyacetophenone in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise placement of each atom can be established.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl methyl protons. The aromatic region would display a complex splitting pattern due to the coupling between the two adjacent aromatic hydrogens. The methyl protons of the acetyl and methoxy groups would likely appear as sharp singlets. studyraid.comscribd.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the acetyl and methoxy groups. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~197-200 |
| Ar-C1' | - | ~135-138 |
| Ar-C2' | - | ~155-158 |
| Ar-C3' | - | ~115-118 |
| Ar-C4' | ~7.4-7.6 (d) | ~130-133 |
| Ar-C5' | ~7.2-7.4 (d) | ~125-128 |
| Ar-C6' | - | ~128-131 |
| -OCH₃ | ~3.8-4.0 (s) | ~55-57 |
To unambiguously assign all proton and carbon signals and map out the molecular framework, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the two adjacent aromatic protons, confirming their connectivity on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would allow for the definitive assignment of the aromatic C4' and C5' signals by correlating them to their respective attached protons, as well as assigning the methyl carbons of the methoxy and acetyl groups. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the coupling from the methoxy protons to the C2' carbon, and from the acetyl methyl protons to the carbonyl carbon and the C1' aromatic carbon. These correlations are crucial for confirming the substitution pattern on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal spatial proximity between the methoxy group's protons and the aromatic proton at the C5' position, providing insight into the preferred conformation of the methoxy group relative to the ring. researchgate.net
Variable Temperature (VT) NMR experiments are used to study dynamic molecular processes, such as the rotation around single bonds that may be hindered. ox.ac.ukoxinst.com For this compound, VT-NMR could be used to investigate the rotational barrier of the acetyl and methoxy groups. At low temperatures, rotation might be slow enough on the NMR timescale to cause broadening or splitting of signals if distinct rotational isomers (rotamers) are present. nih.gov As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single, time-averaged peak. st-andrews.ac.uk Analyzing the spectra at different temperatures allows for the calculation of the energy barrier for this rotation. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Interactions Relevant to Reactivity
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. scienceacademique.comsapub.org These techniques are highly sensitive to the electronic environment and intermolecular interactions, making them valuable for probing reactivity.
For this compound, the spectra would be dominated by several characteristic absorption bands:
Carbonyl (C=O) Stretch: A strong, sharp band is expected in the FT-IR spectrum, typically in the range of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. ias.ac.inresearchgate.net
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-O Stretch: The stretching of the ether linkage in the methoxy group will produce a characteristic band.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.
Halogen Stretches (C-Cl, C-Br): Vibrations corresponding to the carbon-chlorine and carbon-bromine bonds would appear in the fingerprint region of the spectrum (typically below 800 cm⁻¹). nih.gov
Comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of all vibrational modes. nih.govnih.govresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Carbonyl (C=O) Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-O (Ether) Stretch | 1200-1275 | Strong |
| C-Cl Stretch | 600-800 | Medium |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula (C₉H₈BrClO₂ for this compound).
Furthermore, the mass spectrum reveals the compound's fragmentation pattern upon ionization. This pattern provides valuable structural information. Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopes will produce a unique cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺, etc.) and for any fragment ions that retain both halogen atoms. docbrown.info
Common fragmentation pathways for acetophenones include:
Alpha-cleavage: Loss of the methyl radical (•CH₃) to form a [M-15]⁺ ion.
McLafferty-type rearrangement (if applicable): Though less common for simple acetophenones.
Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a [CH₃CO]⁺ ion (m/z 43) and a substituted benzene cation. The most prominent fragmentation is often the loss of the acetyl group (•COCH₃) to form a stable [M-43]⁺ ion. researchgate.net
Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating data from NMR and vibrational spectroscopy.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique yields a three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined.
The data obtained from X-ray diffraction allows for the accurate measurement of:
Bond lengths and bond angles: Providing confirmation of the molecular geometry.
Torsional angles: Defining the conformation of the molecule in the solid state, particularly the orientation of the acetyl and methoxy substituents relative to the plane of the benzene ring. missouri.edursc.org
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice. This can include weak interactions such as C-H···O hydrogen bonds, halogen bonds (C-Br···O or C-Cl···O), and π-π stacking interactions between aromatic rings, all of which influence the material's physical properties. rsc.orgresearchgate.net
This technique provides an unambiguous and high-precision structural model that serves as the ultimate benchmark for data obtained from spectroscopic methods and computational modeling.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are studied)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral derivative were to be synthesized—for example, by stereoselective reduction of the ketone to a chiral secondary alcohol—chiroptical spectroscopy would be essential for determining its absolute configuration (i.e., whether it is the R or S enantiomer).
Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov Enantiomers produce ECD spectra that are mirror images of each other. sci-hub.se The modern approach to assigning absolute configuration involves:
Measuring the experimental ECD spectrum of the chiral derivative.
Using quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical ECD spectra for both the R and S enantiomers. nih.govsci-hub.se
Comparing the experimental spectrum to the calculated spectra. A match allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.net
This powerful combination of experimental spectroscopy and theoretical calculation is a cornerstone of modern stereochemical analysis. ijstr.org
Computational Chemistry and Theoretical Studies of 3 Bromo 6 Chloro 2 Methoxyacetophenone and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
DFT calculations are a powerful tool for investigating the electronic properties of molecules. For 3'-Bromo-6'-chloro-2'-methoxyacetophenone, such calculations would provide insights into its reactivity and kinetic stability.
HOMO-LUMO Energy Gaps and Reactivity Indices
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
From these frontier orbital energies, various global reactivity descriptors can be calculated, including:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, -χ).
Hypothetical Data Table for Reactivity Indices of this compound: (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap | ΔE | 4.7 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.8 |
| Electronegativity | χ | 4.15 |
| Chemical Hardness | η | 2.35 |
| Chemical Softness | S | 0.426 |
| Electrophilicity Index | ω | 3.66 |
Electrostatic Potential Surface (MEPS) Mapping for Reactive Sites
A Molecular Electrostatic Potential Surface (MEPS) map provides a visual representation of the charge distribution on a molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting the sites of chemical reactions. For this compound, the electronegative oxygen atom of the carbonyl group would be expected to be a region of negative potential (red), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms and regions near the halogen atoms might exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Quantum chemical methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. A comparative table of theoretical versus experimental spectroscopic data would be a standard method for validation.
Quantum Chemical Insights into Reaction Mechanisms and Selectivity
Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby determining the most likely reaction pathways and predicting the selectivity of different reactions.
Theoretical Studies on Intermolecular Interactions and Crystal Packing
Understanding the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is essential for predicting how molecules of this compound would arrange themselves in a crystal lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular interactions, which ultimately govern the crystal packing and solid-state properties of the compound.
Strategic Applications of 3 Bromo 6 Chloro 2 Methoxyacetophenone As a Building Block in Complex Chemical Synthesis
Precursor Role in the Synthesis of Diverse Heterocyclic Frameworks
The structure of 3'-Bromo-6'-chloro-2'-methoxyacetophenone is well-suited for the synthesis of a variety of heterocyclic systems. The acetyl group is a common starting point for condensation reactions, while the substituted phenyl ring can participate in cyclization processes.
One primary application involves its use in the synthesis of chalcones, which are well-established intermediates for various heterocycles. By condensing this compound with aromatic aldehydes, substituted chalcones can be formed. These chalcones can then undergo cyclization reactions with reagents like hydroxylamine, urea, or thiourea to yield isoxazoles, oxazines, and thiazines, respectively.
Furthermore, the methoxy group can be converted to a hydroxyl group, transforming the molecule into a 3'-bromo-5'-chloro-2'-hydroxyacetophenone derivative. chemicalbook.com This intermediate is a direct precursor to chromones, an important class of oxygen-containing heterocycles. researchgate.netcore.ac.uk Base-catalyzed condensation with various reagents can lead to the formation of the chromone core. For example, reaction with aldehydes can yield chroman-4-ones, which can be further oxidized to chromones. researchgate.net The 3-position of the resulting chromone can be further functionalized, for instance, through Vilsmeier-Haack methodology to introduce a formyl group, creating 3-formylchromones that are themselves versatile building blocks for fused heterocyclic systems. core.ac.ukeurjchem.com
The bromo and chloro substituents on the aromatic ring can also be leveraged to construct more complex fused systems through intramolecular cyclization reactions, often mediated by transition metals like palladium.
| Starting Material | Key Reaction Type | Intermediate | Heterocyclic Product | Relevant Reagents |
|---|---|---|---|---|
| This compound | Claisen-Schmidt Condensation | Chalcone derivative | Isoxazole | Ar-CHO, NaOH; then NH₂OH·HCl |
| This compound | Claisen-Schmidt Condensation | Chalcone derivative | Thiazine | Ar-CHO, NaOH; then Thiourea |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Base-catalyzed Condensation/Cyclization | Chroman-4-one derivative | Chromone | Aliphatic aldehydes, Diisopropylamine researchgate.net |
Integration into the Total Synthesis of Natural Product Analogues (Focus on synthetic methodology, not biological activity)
In the context of total synthesis, building blocks like this compound are valuable for introducing highly substituted aromatic fragments into complex target molecules. nih.govoapen.org The synthetic utility lies in the ability to selectively manipulate its functional groups to construct the carbon skeleton of natural product analogues.
The primary methodological approach involves leveraging the halogen atoms for transition metal-catalyzed cross-coupling reactions. thermofisher.com The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential couplings. For instance, a Suzuki or Stille coupling can be performed selectively at the more reactive bromo position, followed by a second coupling reaction at the chloro position under different catalytic conditions. This allows for the controlled, stepwise assembly of biaryl systems or the attachment of complex side chains, which are common motifs in natural products.
The acetyl group serves as another critical handle for elaboration. It can be:
Reduced to an alcohol, which can then be used in ether or ester linkages.
Oxidized via haloform reaction to a carboxylic acid, enabling amide bond formation.
Converted to an alkene via a Wittig reaction, extending the carbon chain.
Used as a nucleophilic site after deprotonation (enolate formation) for alkylation reactions.
This multi-faceted reactivity allows synthetic chemists to integrate the 3'-bromo-6'-chloro-2'-methoxyphenyl fragment into a larger molecular framework, providing a scaffold that can be further modified to achieve the final complex structure of a natural product analogue. rsc.org
Utility in the Modular Assembly of Advanced Organic Intermediates for Chemical Libraries
The creation of chemical libraries for drug discovery and other applications relies on modular synthesis, where diverse fragments can be combined systematically. nih.gov this compound is an ideal scaffold for such modular approaches due to its multiple, orthogonally reactive sites.
The bromo and chloro groups are prime locations for diversification using an array of palladium-catalyzed cross-coupling reactions. thermofisher.com A library of compounds can be rapidly generated by reacting the di-halogenated core with a collection of boronic acids (Suzuki coupling), organostannanes (Stille coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). The ability to perform these reactions sequentially at the bromine and then the chlorine atom significantly expands the number of possible derivatives from a single core structure.
Simultaneously, the ketone functionality provides another point for modular diversification. It can be converted into a diverse set of functional groups, such as oximes, hydrazones, or imines, by reacting it with a library of hydroxylamines, hydrazines, or primary amines. This modular, two-pronged approach allows for the rapid generation of a large number of structurally distinct molecules, which is a cornerstone of modern medicinal chemistry and high-throughput screening. This strategy facilitates the exploration of chemical space around a central, rigid scaffold. nih.gov
| Reaction Site | Reaction Type | Diversification Reagents | Resulting Functional Group |
|---|---|---|---|
| 3'-Bromo position | Suzuki Coupling | Aryl/Alkyl Boronic Acids | Aryl/Alkyl Substitution |
| 6'-Chloro position | Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino Substitution |
| Acetyl Group (C=O) | Reductive Amination | Amines, NaBH₃CN | Substituted Amine |
| Acetyl Group (α-carbon) | Alkylation | LDA, Alkyl Halides | α-Substituted Ketone |
Contribution to the Synthesis of Specialized Probes for Chemical Biology (Excluding biological activity of the probes themselves)
Chemical probes are essential tools for studying biological systems, and their synthesis requires building blocks that allow for the precise installation of reporter groups, linkers, and binding elements. nih.govillinois.edu this compound can serve as a core structure in the synthesis of such probes.
The synthetic strategy often involves using one of the halogen atoms to attach a linker arm, which might terminate in a reactive group (e.g., an alkyne or azide for click chemistry) or a reporter tag (e.g., a fluorophore). For example, a Sonogashira coupling at the bromo position could be used to install a terminal alkyne. This alkyne can then be used to attach the probe to a biomolecule or a surface using a copper-catalyzed azide-alkyne cycloaddition reaction.
The remaining functional groups—the chloro, methoxy, and acetyl groups—can be elaborated to form the part of the molecule that interacts with the biological target. The acetyl group can be transformed into a more complex side chain designed to fit into a protein's binding pocket. The chloro group could be substituted with another group to fine-tune the probe's selectivity or physical properties. The synthesis of such probes is a multi-step process where the regioselective modification of the starting acetophenone is critical for achieving the desired final structure. nih.gov
Application in the Synthesis of Precursors for Advanced Materials (Focus on chemical synthesis, not material properties)
The synthesis of advanced materials, such as functional polymers and organic electronics, often begins with highly tailored monomer units. This compound can be chemically modified to serve as a precursor for such monomers.
A common synthetic route to create a polymerizable monomer involves introducing a vinyl group or other reactive moiety. The acetyl group of the acetophenone can undergo a Knoevenagel condensation with active methylene compounds like cyanoacetates. researchgate.netresearchgate.net For instance, reaction with isobutyl cyanoacetate in the presence of a base like piperidine would yield an isobutyl phenylcyanoacrylate derivative. researchgate.net This product contains a polymerizable carbon-carbon double bond.
The resulting monomer, which carries the bromo, chloro, and methoxy substituents, can then be polymerized, typically through free-radical polymerization. The presence of the halogen atoms on the polymer backbone provides sites for post-polymerization modification, allowing for the synthesis of functional materials where properties can be fine-tuned after the main chain has been formed. For example, the halogens could be replaced via further cross-coupling reactions to attach specific functional side chains along the polymer.
Structure Reactivity Relationship Studies of Analogues and Derivatives of 3 Bromo 6 Chloro 2 Methoxyacetophenone
Systematic Synthesis of Substituted Bromochloroacetophenones and Related Methoxy Derivatives
The synthesis of substituted acetophenones is a well-established area of organic chemistry, with numerous methods available for the introduction of a wide array of functional groups onto the aromatic ring. The synthesis of 3'-Bromo-6'-chloro-2'-methoxyacetophenone and its analogues can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution and nucleophilic substitution reactions.
One common strategy involves the Friedel-Crafts acylation of a pre-substituted benzene derivative. For instance, the acylation of a suitably substituted bromochloromethoxybenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid, such as aluminum chloride, would yield the desired acetophenone. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the ring.
Alternatively, functional group interconversion on a pre-existing acetophenone core provides a versatile route to a diverse range of analogues. For example, the direct halogenation of a methoxyacetophenone derivative can introduce bromo and chloro substituents. The conditions for such reactions, including the choice of halogenating agent and catalyst, are crucial for controlling the position and extent of halogenation. For instance, the nuclear halogenation of acetophenone is known to be dependent on the formation of an aluminum chloride complex; using less than one equivalent of the Lewis acid can lead to side-chain halogenation instead. orgsyn.org The synthesis of 3-bromoacetophenone has been successfully achieved from 3-aminoacetophenone via the Sandmeyer reaction. orgsyn.org
The introduction of the methoxy group can be accomplished through nucleophilic aromatic substitution on a suitably activated chlorophenol or through the Williamson ether synthesis. A general method for the synthesis of ω-methoxyacetophenones involves the reaction of a phenylmagnesium bromide with methoxyacetonitrile. orgsyn.org Another approach involves the oxidation of the corresponding α-phenyl-β-methoxyethanol. orgsyn.org
A patent describes a method for the preparation of 2-bromo-3'-methoxyacetophenone, a related compound, which involves the nitration of 1-phenylethanone, followed by reduction of the nitro group to an amino group, and subsequent diazotization and bromination. google.com
The following table summarizes some representative synthetic methods for obtaining substituted acetophenones, which are applicable to the synthesis of this compound and its analogues.
| Reaction Type | Starting Material Example | Reagents | Product Example | Reference |
| Friedel-Crafts Acylation | 1-Bromo-4-chloro-2-methoxybenzene | Acetyl chloride, AlCl₃ | This compound | General Method |
| Electrophilic Bromination | 3-Chloro-2-methoxyacetophenone | Bromine, Lewis Acid | This compound | orgsyn.org |
| Sandmeyer Reaction | 3-Amino-6-chloro-2-methoxyacetophenone | NaNO₂, HBr, CuBr | This compound | orgsyn.org |
| Nucleophilic Substitution | 3-Bromo-6-chloro-2-fluoracetophenone | Sodium methoxide | This compound | General Method |
| Grignard Reaction | 3-Bromo-6-chloro-2-methoxyphenylmagnesium bromide | Acetonitrile | This compound | orgsyn.org |
Interactive Data Table: Synthetic Routes to Substituted Acetophenones
Quantitative Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics
The electronic and steric properties of the bromo, chloro, and methoxy substituents in this compound and its analogues have a profound impact on their reactivity. These effects can be quantified by studying the kinetics and thermodynamics of various reactions, such as nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, and reactions involving the α-methyl group.
The Hammett equation, and its extensions like the Taft equation, are powerful tools for correlating reaction rates and equilibrium constants with substituent parameters (σ, σ+, σ-, ρ). The Hammett ρ value for the hydrolysis of benzylidene acetals has been determined to be approximately -4.06, indicating a strong development of positive charge at the benzylic position in the transition state, a process akin to an SN1-like mechanism. nih.gov This suggests that electron-donating groups on the aromatic ring will accelerate reactions where a positive charge develops near the ring, while electron-withdrawing groups will have the opposite effect.
In the case of this compound, the bromo and chloro substituents are electron-withdrawing through their inductive effects (-I) but weakly deactivating through resonance (+R). The methoxy group is electron-donating through its strong resonance effect (+R) and weakly electron-withdrawing through its inductive effect (-I). The net effect of these substituents on the reactivity of the acetophenone moiety will depend on their relative positions and the nature of the reaction.
Studies on the oxidation of para-substituted acetophenones have shown that electron-withdrawing substituents accelerate the reaction rate, while electron-donating groups retard it, with the rate data obeying the Hammett relationship. synquestlabs.com
The following table presents hypothetical relative rate constants for a generic nucleophilic addition reaction to a series of substituted acetophenones to illustrate the expected electronic effects.
| Substituent (X) | Hammett σp | Relative Rate (krel) |
| -OCH₃ | -0.27 | 0.5 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 2.5 |
| -Br | 0.23 | 2.6 |
| -NO₂ | 0.78 | 15.0 |
Interactive Data Table: Hypothetical Relative Rate Constants for Nucleophilic Addition
Correlation of Electronic and Steric Parameters with Chemical Behavior and Selectivity
The electronic and steric parameters of substituents not only influence reaction rates but also dictate the selectivity of chemical transformations. In molecules like this compound, the interplay of these factors can lead to complex but predictable outcomes in terms of regioselectivity and stereoselectivity.
The directing effects of the bromo, chloro, and methoxy groups are crucial in determining the outcome of electrophilic aromatic substitution reactions. The methoxy group is a strong ortho-, para-director, while the halogens are ortho-, para-directors but deactivating. The substitution pattern on the aromatic ring of this compound is already dense, which will sterically hinder further substitution. Any further electrophilic attack would likely be directed to the position para to the methoxy group, if sterically accessible.
Steric hindrance from the ortho-methoxy group and the adjacent chloro and bromo substituents can significantly affect the accessibility of the carbonyl group to bulky nucleophiles. This can lead to a preference for reactions with smaller reagents or reactions that proceed through less sterically demanding transition states.
In a study on the synthesis of heterocyclic bridged analogues of combretastatin A-4, it was found that the introduction of a 3-bromo substituent on a β-lactam ring resulted in a significant decrease in antiproliferative activity compared to the 3-chloro analogue, suggesting a notable steric and/or electronic effect of the larger halogen atom. mdpi.com
The following table outlines the expected influence of each substituent in this compound on its chemical behavior.
| Substituent | Electronic Effect (Inductive/Resonance) | Steric Effect | Expected Influence on Reactivity and Selectivity |
| 3'-Bromo | -I, +R (weak) | Moderate | Deactivates ring, directs ortho/para. Increases carbonyl electrophilicity. |
| 6'-Chloro | -I, +R (weak) | Moderate | Deactivates ring, directs ortho/para. Increases carbonyl electrophilicity. |
| 2'-Methoxy | -I, +R (strong) | Significant (ortho) | Activates ring, directs ortho/para. Decreases carbonyl electrophilicity. Sterically hinders the carbonyl group. |
Interactive Data Table: Substituent Effects on Chemical Behavior
Development of Predictive Models for Analogous Chemical Transformations
The development of predictive models for chemical reactions is a major goal in modern chemistry, enabling the in-silico design of synthetic routes and the prediction of product distributions. For transformations involving analogues of this compound, both empirical models based on structure-activity relationships and more sophisticated computational models can be employed.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating experimental data (e.g., reaction rates, yields, selectivity) with calculated molecular descriptors. These descriptors can encode electronic properties (e.g., Hammett parameters, atomic charges), steric properties (e.g., van der Waals radii, steric parameters), and hydrophobic properties (e.g., logP).
For instance, predictive models can be built to determine the outcome of substitution and elimination reactions (SN1, SN2, E1, E2) based on the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. youtube.comyoutube.comyoutube.com These models often take the form of decision trees or tables that guide the user to the most likely reaction pathway.
More advanced predictive models utilize quantum mechanical calculations to determine reaction pathways and transition state energies. mit.edu These methods can provide detailed insights into reaction mechanisms and can be used to predict the feasibility and outcome of novel transformations. Machine learning algorithms are also increasingly being used to build predictive models from large datasets of chemical reactions. mit.edu
A study on the bioreduction of acetophenone developed a predictive thermodynamic model that considered the distribution of reagents across a cell membrane and various thermodynamic parameters, successfully predicting equilibrium conversions. orgsyn.org
The development of such models for the reactions of substituted bromochloroacetophenones would require a systematic experimental investigation to generate a robust dataset for model training and validation.
Advanced Analytical Methodologies for Reaction Monitoring and Process Control in Synthesis
Development of Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Progress Monitoring and Purity Assessment
In the synthesis of 3'-Bromo-6'-chloro-2'-methoxyacetophenone, the utilization of advanced chromatographic techniques is essential for meticulous reaction monitoring and the assurance of final product purity. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominently employed.
GC-MS is a powerful tool for analyzing volatile compounds, making it suitable for monitoring the consumption of reactants and the formation of products in the synthesis of acetophenone derivatives. scirp.orgscirp.org The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer. scirp.orgscirp.org This technique allows for the tracking of reaction progress by observing the decrease in starting material peaks and the emergence of the product peak at a specific retention time.
For a broader range of compounds, including those that are less volatile, LC-MS is the preferred method. acs.orgyoutube.com It is particularly valuable in pharmaceutical analysis for its ability to separate, identify, and quantify compounds in complex mixtures. youtube.com In the synthesis of this compound, LC-MS can be used to monitor the reaction in real-time and assess the purity of the final product with high sensitivity and specificity. nih.govexpec-tech.com The selection of the appropriate column and mobile phase is critical for achieving good separation of the target compound from any impurities.
A typical LC-MS analysis for purity assessment would involve the following:
Sample Preparation: A dilute solution of the reaction mixture or final product is prepared in a suitable solvent.
Chromatographic Separation: The sample is injected into the LC system, where the components are separated on a reversed-phase column.
Mass Spectrometric Detection: The separated components are ionized and detected by the mass spectrometer, providing information on their molecular weight and structure.
Interactive Table: Representative LC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive |
| Detection | Full scan mode |
Real-Time Spectroscopic Monitoring (e.g., in situ IR, NMR) for Mechanistic Insights and Optimization
Real-time spectroscopic monitoring techniques provide continuous data on a chemical reaction, offering valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. acs.orgmt.com This information is crucial for optimizing reaction conditions to improve yield and purity. mt.com
In situ Infrared (IR) Spectroscopy: This technique is particularly useful for monitoring the progress of reactions involving changes in functional groups. rsc.orgresearchgate.netd-nb.infonih.govbeilstein-journals.org In the synthesis of this compound, which may involve a Friedel-Crafts acylation, in situ IR can track the disappearance of the acyl chloride reactant and the appearance of the ketone product by monitoring their characteristic carbonyl stretching frequencies. rsc.orgresearchgate.netd-nb.infonih.govbeilstein-journals.org This allows for precise determination of the reaction endpoint and can help in understanding the reaction mechanism. rsc.orgresearchgate.netd-nb.infonih.govbeilstein-journals.org
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in a reaction mixture. researchgate.netnih.govchemrxiv.org By monitoring the reaction directly in an NMR tube, it is possible to identify and quantify reactants, products, and any intermediates that may form. acs.orgresearchgate.netnih.govchemrxiv.org This technique can provide unambiguous evidence for proposed reaction mechanisms and help in identifying the sources of impurities. acs.org
Interactive Table: Application of Real-Time Monitoring
| Technique | Information Provided | Benefit for Synthesis |
|---|---|---|
| In situ IR | Functional group changes, reaction kinetics | Endpoint determination, mechanistic insights |
| In situ NMR | Detailed structural information, quantification of species | Mechanistic elucidation, impurity profiling |
Method Validation and Quantification Strategies for Synthetic Process Development
Analytical method validation is a critical component of chemical process development, ensuring that the methods used for testing are reliable, accurate, and suitable for their intended purpose. pharmaguideline.comaltabrisagroup.comamericanpharmaceuticalreview.comwjarr.comdemarcheiso17025.com This is a requirement by regulatory agencies for pharmaceutical products. pharmaguideline.comaltabrisagroup.com The validation process involves establishing a set of performance characteristics for the analytical method. wjarr.com
Key validation parameters include:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly. americanpharmaceuticalreview.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Once a method has been validated, it can be used for the quantification of this compound and its impurities. This is essential for process control and for ensuring that the final product meets the required quality specifications. acs.orgacs.orgmt.comdeskera.com Quantification strategies often involve the use of an internal or external standard to construct a calibration curve, from which the concentration of the analyte in a sample can be determined.
Interactive Table: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness to the true value | 98-102% recovery |
| Precision | Repeatability of measurements | RSD ≤ 2% |
| Specificity | Differentiating the analyte from other substances | No interference at the analyte's retention time |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.995 |
Future Research Directions and Emerging Trends in the Chemistry of 3 Bromo 6 Chloro 2 Methoxyacetophenone
Exploration of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids)
The use of unconventional reaction media, such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs), offers significant advantages in terms of sustainability, reaction efficiency, and catalyst recyclability. Future research will likely focus on leveraging these green solvents for reactions involving 3'-Bromo-6'-chloro-2'-methoxyacetophenone.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. Their low cost, biodegradability, and ease of preparation make them attractive alternatives to volatile organic compounds. For this compound, DESs could be employed in various transformations, including:
Nucleophilic Aromatic Substitution (SNAr): The polar nature of DESs can facilitate SNAr reactions, promoting the displacement of the chloro or bromo substituents with various nucleophiles.
Condensation Reactions: DESs can act as both solvent and catalyst in condensation reactions, such as the synthesis of chalcones and flavonoids. Research has shown that DESs can enhance the reaction rates and yields of such transformations. scispace.com
Metal-Catalyzed Cross-Coupling Reactions: The ability of DESs to dissolve metal salts and stabilize catalytic species makes them suitable media for cross-coupling reactions.
| Potential Reaction in DES | Components of DES | Anticipated Advantages |
| Nucleophilic Aromatic Substitution | Choline chloride:Urea | Enhanced reaction rates, improved yields, catalyst and solvent recyclability. |
| Aldol (B89426) Condensation | Choline chloride:Glycerol | Mild reaction conditions, simplified work-up procedures. encyclopedia.pub |
| Suzuki-Miyaura Coupling | Betaine:Urea | Increased catalyst stability, potential for catalyst recycling. |
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, exhibiting negligible vapor pressure, high thermal stability, and tunable solvent properties. Their application in reactions with this compound could unlock new synthetic pathways. For instance, nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides has been successfully carried out in the ionic liquid [bmim][BF4] to produce functionalized acetophenones. researchgate.net
| Potential Reaction in IL | Ionic Liquid | Anticipated Advantages |
| Heck Coupling | [bmim][PF6] | High product yields, potential for catalyst and IL recycling. |
| Sonogashira Coupling | [emim][OAc] | Mild reaction conditions, enhanced catalyst lifetime. |
| Friedel-Crafts Acylation | Chloroaluminate ILs | Dual role as solvent and catalyst, high catalytic activity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow and automated synthesis technologies is a promising avenue for accelerating reaction optimization, improving safety, and enabling high-throughput library synthesis. vapourtec.com
Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. springerprofessional.de For this compound, flow chemistry could be particularly beneficial for:
Hazardous Reactions: Reactions involving hazardous reagents or intermediates can be performed more safely in flow, as only small amounts of material are reacting at any given time. amt.uk
Photochemical and Electrochemical Reactions: Flow reactors allow for efficient irradiation or application of an electric current, enabling novel transformations that are difficult to achieve in batch.
Multi-step Syntheses: Telescoped flow processes, where the output of one reactor is directly fed into the next, can streamline multi-step syntheses, reducing manual handling and purification steps. uc.pt
| Flow Reaction Type | Potential Transformation | Advantages of Flow Chemistry |
| Halogenation | Selective bromination or chlorination | Enhanced safety, improved selectivity, rapid optimization. researchgate.net |
| Nitration | Regioselective nitration | Precise temperature control, minimized risk of runaway reactions. amt.uk |
| Grignard Reactions | Addition to the carbonyl group | Improved heat transfer, safer handling of reactive organometallics. vapourtec.com |
Automated Synthesis Platforms: Automated synthesizers can perform a large number of reactions in parallel, which is ideal for library synthesis and reaction optimization. researchgate.net By utilizing this compound as a versatile building block, automated platforms can be used to rapidly generate libraries of diverse compounds for biological screening. nih.gov This approach is particularly powerful when combined with computational tools for virtual screening and library design. nih.gov
Discovery of Novel Reactivity Patterns and Unexplored Transformations
The unique electronic and steric properties of this compound provide opportunities for discovering novel reactivity patterns and exploring transformations that have not been previously investigated for this specific substrate. Future research could focus on:
Selective C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the aromatic ring would provide direct access to a wide range of new derivatives without the need for pre-functionalized starting materials.
Tandem and Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a sequential manner can significantly increase synthetic efficiency. The functional groups present in this compound can be strategically utilized to trigger such cascade processes.
Photoredox Catalysis: The use of visible light and a photoredox catalyst can enable novel bond-forming reactions under mild conditions, potentially leading to transformations that are not accessible through traditional thermal methods.
Development of Highly Sustainable and Atom-Economical Synthetic Approaches
In line with the principles of green chemistry, a key future direction is the development of sustainable and atom-economical synthetic methods utilizing this compound. jk-sci.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. nih.gov
Atom-Economical Reactions: Research should focus on reactions that maximize the incorporation of all atoms from the starting materials into the desired product, minimizing waste generation. Examples include:
Addition Reactions: Reactions such as Diels-Alder and [3+2] cycloadditions are inherently atom-economical.
Rearrangement Reactions: Intramolecular rearrangements, like the Beckmann or Claisen rearrangement, proceed with 100% atom economy.
Catalytic C-H Activation: Direct functionalization of C-H bonds avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. nih.gov
| Reaction Type | Example | Atom Economy |
| Addition Reaction | Diels-Alder Cycloaddition | 100% |
| Substitution Reaction | Williamson Ether Synthesis | < 50% |
| Elimination Reaction | Dehydrohalogenation | < 100% |
| Rearrangement Reaction | Claisen Rearrangement | 100% |
Sustainable Synthetic Strategies: Beyond atom economy, future synthetic approaches should consider other green chemistry principles, such as the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions. The synthesis of chromones from acetophenones, for example, can be made more sustainable by using recoverable solid catalysts and environmentally friendly solvents. researchgate.net
Expanding its Role in Diversity-Oriented Synthesis for Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries of molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govrsc.org The functional handles on this compound make it an excellent starting point for DOS campaigns. nih.govnih.gov
By systematically varying the reactions and building blocks used, a wide range of molecular scaffolds can be generated from this single precursor. For instance, the ketone can be transformed into various heterocycles, while the bromo and chloro substituents can be modified through cross-coupling reactions to introduce appendage diversity. mdpi.com This approach allows for the efficient exploration of a vast chemical space, increasing the probability of identifying novel molecules with desired biological activities. cam.ac.uk
| Functional Group | Potential Modification | Type of Diversity Introduced |
| Acetyl Group | Cyclization to form heterocycles (e.g., pyrazoles, isoxazoles) | Scaffold Diversity |
| Bromo and Chloro Groups | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Appendage Diversity |
| Methoxy Group | Demethylation followed by alkylation or acylation | Functional Group Diversity |
| Aromatic Ring | Stereoselective reduction or addition to the carbonyl | Stereochemical Diversity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3'-Bromo-6'-chloro-2'-methoxyacetophenone?
- Methodology : Utilize sequential halogenation starting from 2'-methoxyacetophenone. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution with FeCl₃ catalysis. Subsequent chlorination at the 6' position may employ SOCl₂ or Cl₂ gas in anhydrous conditions. Monitor regioselectivity via TLC and confirm purity via HPLC (>98% purity) .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for Br/Cl) to minimize dihalogenated by-products. Recrystallize in ethanol/water mixtures for purification .
Q. What safety protocols are critical when handling this compound?
- Handling : Store at 0–6°C in amber glass vials to prevent photodegradation. Use nitrile gloves, fume hoods, and closed systems to avoid inhalation or dermal exposure .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .
Q. How can researchers verify the structural integrity of synthesized this compound?
- Spectroscopic Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
